Chemical properties of (2,6-Dichloro-3-methoxyphenyl)(methyl)sulfane
Chemical properties of (2,6-Dichloro-3-methoxyphenyl)(methyl)sulfane
Technical Monograph: Chemical Properties & Reactivity of (2,6-Dichloro-3-methoxyphenyl)(methyl)sulfane
Part 1: Executive Technical Summary
(2,6-Dichloro-3-methoxyphenyl)(methyl)sulfane (CAS: 1936630-08-8) is a highly functionalized aromatic building block characterized by a sterically congested "molecular hinge" architecture. The molecule features a benzene core substituted with a methylthio (–SMe) group flanked by two chlorine atoms at the 2- and 6-positions, and a methoxy (–OMe) group at the 3-position.
This specific substitution pattern imparts unique electronic and steric properties:
-
Steric Ortho-Effect: The bulky 2,6-dichloro substituents force the methylthio group out of coplanarity with the aromatic ring, reducing
conjugation and altering the oxidation potential of the sulfur center. -
Electronic Push-Pull: The electron-donating methoxy group (C3) competes with the electron-withdrawing inductive effect (-I) of the dichloro motif, creating a polarized system susceptible to regioselective electrophilic aromatic substitution (EAS) at the C4 position.
-
Metabolic Relevance: As a structural analog to various agrochemical and pharmaceutical scaffolds (e.g., dicamba derivatives, kinase inhibitors), it serves as a critical probe for metabolic S-oxidation versus O-demethylation studies.
Part 2: Physicochemical Profile
The following data represents a synthesis of experimental values for the scaffold class and predicted parameters for the specific CAS 1936630-08-8.
| Property | Value / Description | Context & Implications |
| Molecular Formula | C₈H₈Cl₂OS | Hetero-substituted aromatic |
| Molecular Weight | 223.12 g/mol | Fragment-based drug discovery (FBDD) compliant |
| Physical State | Low-melting solid or viscous oil | Likely crystallizes upon high purity; prone to supercooling |
| Predicted LogP | 3.6 – 4.1 | Highly lipophilic; significant membrane permeability |
| Solubility | DMSO, DCM, EtOAc, Chloroform | Insoluble in water; requires organic co-solvents for bioassays |
| H-Bond Donors/Acceptors | 0 / 2 | S and O atoms act as weak acceptors |
| pKₐ (Conjugate Acid) | < -5 (Predicted) | S-protonation requires superacidic media due to steric inhibition |
Part 3: Synthetic Architecture
The synthesis of (2,6-Dichloro-3-methoxyphenyl)(methyl)sulfane requires navigating the competing directing effects of the methoxy and thio groups. Two primary routes are validated for this chemotype: The Sandmeyer Approach (high fidelity) and Nucleophilic Aromatic Substitution (industrial scalability).
Route A: The Modified Sandmeyer Sequence (Laboratory Scale)
This route ensures correct regiochemistry by starting from the defined aniline precursor.
-
Precursor: 2,6-Dichloro-3-methoxyaniline (CAS 199726-36-8).
-
Diazotization: Treatment with
in or in MeCN to generate the diazonium salt. -
Sulfenylation: Reaction with dimethyldisulfide (
) or sodium thiomethoxide ( ) under copper catalysis (CuI or Cu powder).
Route B: Regioselective Chlorination (Industrial Scale)
Direct chlorination of 3-methoxythioanisole is possible but requires strict temperature control to prevent over-chlorination.
-
Substrate: 3-Methoxythioanisole.
-
Reagent:
(Sulfuryl chloride) or (N-Chlorosuccinimide). -
Mechanism: The SMe and OMe groups are ortho/para directing. The SMe group activates positions 2 and 6 strongly.
-
Challenge: Controlling stoichiometry to stop at the 2,6-dichloro stage without chlorinating the C4 position.
Figure 1: Synthetic pathways highlighting the reliable Sandmeyer route versus the cost-effective but lower-selectivity chlorination route.
Part 4: Reactivity & Metabolic Pathways
The chemical behavior of (2,6-Dichloro-3-methoxyphenyl)(methyl)sulfane is dominated by the "Ortho-Effect." The two chlorine atoms flank the sulfur, protecting it from bulky electrophiles but not from small oxidants.
S-Oxidation (Metabolic & Synthetic)
The sulfur atom is the most reactive center for oxidation. However, the 2,6-dichloro substitution creates steric hindrance, slowing down the reaction compared to unsubstituted thioanisole.
-
Sulfoxide (
): Formed via or 1 equiv. . This introduces a chiral center at sulfur. -
Sulfone (
): Formed via excess or . The sulfone is highly stable and electron-withdrawing, deactivating the ring further.
Electrophilic Aromatic Substitution (EAS)
-
Site of Attack: The C4 position (para to the SMe group, ortho to OMe) is the only open site sufficiently activated for EAS.
-
Reactions: Bromination (
) or Nitration ( ) will occur exclusively at C4. -
Steric Blockade: Positions 2 and 6 are blocked by Cl. Position 5 is meta to both activating groups (SMe, OMe) and sterically crowded by the C6-Cl and C4-H, making it unreactive.
Demethylation (Cleavage)
-
O-Demethylation: Lewis acids like
will preferentially cleave the ether methyl group to yield the phenol (2,6-dichloro-3-hydroxythioanisole). -
S-Demethylation: Much more difficult due to the strength of the
bond and the instability of the resulting thiolate in acidic media.
Figure 2: Primary reactive manifolds. The Blue path represents oxidative metabolism; Red represents Lewis-acid mediated degradation; Yellow represents synthetic diversification.
Part 5: Handling & Stability Protocols
1. Oxidation Sensitivity: While less reactive than simple thioethers, this compound will slowly oxidize to the sulfoxide upon prolonged exposure to air and light.
-
Protocol: Store under inert atmosphere (Argon/Nitrogen) at -20°C.
-
Validation: Check purity via LC-MS (M+16 peak indicates sulfoxide formation) prior to use in biological assays.
2. Chemical Compatibility:
-
Compatible: Standard organic solvents (DCM, DMSO, Methanol), non-oxidizing bases (
, ). -
Incompatible: Strong oxidants (
, bleach), strong Lewis acids (unless O-demethylation is desired).
3. Safety (HSE):
-
Hazard: Likely Skin Irritant (H315) and Eye Irritant (H319) based on the 2,6-dichloroanisole class.
-
Odor: Thioethers possess characteristic disagreeable odors (stench). All handling must occur in a fume hood.[1]
-
Disposal: Treat as halogenated organic waste containing sulfur. Do not mix with oxidizers in waste streams.
References
-
Chiralen. Product Data: (2,6-Dichloro-3-methoxyphenyl)(methyl)sulfane (CAS 1936630-08-8).[2] Retrieved from
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16127 (2,6-Dichloroanisole). Retrieved from (Cited for structural analog physicochemical properties).
-
BenchChem. Synthetic Routes for Chlorinated Methoxypyridines and Anilines. Retrieved from (Cited for Sandmeyer and chlorination methodologies of analogous scaffolds).
-
Organic Syntheses. Fluoromethyl Phenyl Sulfone via Oxidation of Thioethers. Org.[1] Synth. 1993, 72, 209. Retrieved from (Cited for general thioether oxidation protocols).
-
Sigma-Aldrich. Safety Data Sheet: 2,6-Dichloroanisole derivatives. Retrieved from (Cited for HSE and handling protocols).
